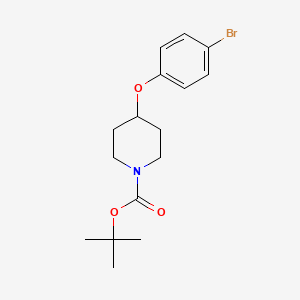

1-BOC-4-(4-Bromphenoxy)piperidin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1-BOC-4-(4-bromophenoxy)piperidine is widely used in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the development of bioactive compounds and potential pharmaceuticals.

Medicine: As a precursor in the synthesis of drugs targeting various diseases.

Industry: In the production of fine chemicals and advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-4-(4-bromophenoxy)piperidine typically involves the reaction of 4-bromophenol with tert-butyl 4-(tosyloxy)piperidine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production methods for 1-BOC-4-(4-bromophenoxy)piperidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-BOC-4-(4-bromophenoxy)piperidine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or other substituted piperidines.

Deprotection: The major product is 4-(4-bromophenoxy)piperidine.

Wirkmechanismus

The mechanism of action of 1-BOC-4-(4-bromophenoxy)piperidine is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target or pathway but facilitates the creation of compounds that may interact with specific molecular targets in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Boc-4-bromopiperidine: Similar structure but lacks the phenoxy group.

1-Boc-4-iodopiperidine: Contains an iodine atom instead of bromine.

1-Boc-4-(phenylamino)piperidine: Contains a phenylamino group instead of bromophenoxy.

Uniqueness

1-BOC-4-(4-bromophenoxy)piperidine is unique due to the presence of both the bromophenoxy and tert-butyl groups, which provide specific reactivity and protection during synthesis. This makes it a valuable intermediate for creating a wide range of complex molecules .

Biologische Aktivität

1-BOC-4-(4-bromophenoxy)piperidine, also known as tert-butyl 4-(4-bromophenoxy)-1-piperidinecarboxylate, is an organic compound with the molecular formula CHBrNO. It is primarily recognized for its role as an intermediate in pharmaceutical synthesis. This article delves into the biological activity associated with this compound, examining its potential therapeutic applications and the mechanisms underlying its activity.

- Molecular Formula : CHBrNO

- Molecular Weight : 356.26 g/mol

- Appearance : White crystalline solid

- Stability : Stable at room temperature

Biological Activity Overview

The biological activity of 1-BOC-4-(4-bromophenoxy)piperidine is not extensively documented; however, its derivatives have shown significant biological effects. Notably, compounds derived from this piperidine derivative have been investigated for their ability to inhibit specific kinases implicated in cancer progression, such as Pim-1 kinase. This inhibition is crucial as Pim-1 is associated with cell survival and proliferation in various cancers.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Boc-4-bromopiperidine | Moderate kinase inhibition | Lacks the phenoxy group; simpler structure |

| 4-(4-Bromophenyl)piperidine | Significant anti-cancer properties | Does not contain the Boc protecting group |

| N-Boc-2-(4-bromophenyl)ethylamine | Lower kinase inhibition | Different backbone structure |

| tert-butyl 4-((4-bromobenzyl)oxy)piperidine | Moderate anti-inflammatory effects | Contains a benzyl ether instead of a phenoxy group |

| tert-butyl 5-bromo-3,4-dihydroisoquinoline | Diverse biological activities | Isoquinoline core; different biological activity |

While specific mechanisms for 1-BOC-4-(4-bromophenoxy)piperidine remain unclear due to limited data, its derivatives suggest potential pathways involving:

- Kinase Inhibition : Derivatives may inhibit kinases such as Pim-1, affecting cancer cell survival and proliferation.

- Cell Signaling Modulation : Interaction with various biological targets may influence pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Research has highlighted the importance of piperidine derivatives in drug development. For example:

- Inhibition of Pim Kinases : A study demonstrated that certain piperidine derivatives could effectively inhibit Pim kinases, leading to reduced proliferation in cancer cell lines.

- Pharmaceutical Synthesis Applications : As an intermediate, 1-BOC-4-(4-bromophenoxy)piperidine plays a crucial role in synthesizing more complex pharmaceutical agents that exhibit enhanced biological activity.

Safety and Handling

Given the limited information on its biological effects, it is essential to handle 1-BOC-4-(4-bromophenoxy)piperidine with caution. Standard laboratory safety practices should be adhered to, including:

- Use of personal protective equipment (PPE)

- Proper storage conditions to maintain stability

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZKMQIFQZKKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674648 | |

| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308386-38-1 | |

| Record name | tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.